molecular formula C15H11ClN2O5 B5852069 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide

Cat. No.: B5852069
M. Wt: 334.71 g/mol
InChI Key: XUDBJJYHCPRGBJ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide is a synthetic benzodioxol-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within this structural class have demonstrated promising biological activities, making them valuable tools for scientific investigation. A primary area of research for this chemical family is in the development of antidiabetic agents. Structurally similar benzodioxol carboxamide derivatives have been identified as potent inhibitors of the α-amylase enzyme, with IC50 values in the sub-micromolar range (e.g., 0.68 µM) . By inhibiting this key enzyme responsible for carbohydrate digestion, these compounds can help regulate postprandial blood glucose levels, presenting a potential therapeutic strategy for managing Type 2 diabetes. This mechanism is supported by in vivo studies where a related compound significantly reduced blood glucose levels in a streptozotocin-induced diabetic mouse model . Furthermore, the 1,3-benzodioxole (piperonyl) moiety is a privileged structure in drug discovery, found in numerous natural products and known for its diverse pharmacological profile . Research on analogues, such as capsaicin-mimetics, suggests that this scaffold also holds potential in anticancer research, showing cytotoxicity against various human tumor cell lines . The structure-activity relationship (SAR) of this class indicates that the benzodioxole ring is crucial for interaction with biological targets, while the substituted benzamide component allows for fine-tuning potency and selectivity. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-10-2-3-11(12(6-10)18(20)21)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDBJJYHCPRGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Nitration: The benzodioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the benzodioxole derivative is reacted with 4-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzodioxole ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles for Substitution: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

Structural Differences :

  • Substituents : Alda-1 has 2,6-dichloro substituents on the benzamide ring, whereas the target compound has 4-chloro-2-nitro groups.

Biological Activity :
Alda-1 is a well-documented activator of aldehyde dehydrogenase 2 (ALDH2), reducing oxidative stress and infarct size in cardiac models . The dichloro configuration in Alda-1 is critical for binding to ALDH2’s active site. In contrast, the nitro group in the target compound may confer distinct electronic properties, possibly affecting enzyme interaction or stability.

Synthesis :
Alda-1 and related benzamides are synthesized via nucleophilic substitution between chloroacetamide intermediates and heteroaryl thiols (e.g., ) .

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Structural Differences :

  • Core Structure : This compound replaces the 1,3-benzodioxolylmethyl group with a thiazol-2-yl moiety linked to a 4-methoxy-3-methylphenyl group.
  • Substituent Positions : The nitro and chloro groups are retained at the 2- and 5-positions, respectively, differing from the target compound’s 4-chloro substitution.

Such structural variations are common in drug design to optimize pharmacokinetics .

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide Derivatives

Structural Differences :

  • Backbone : These derivatives (e.g., and ) feature a chloroacetamide core instead of a nitrobenzamide.

Applications :
These compounds are intermediates in synthesizing heterocycles (oxadiazoles, thiadiazoles), highlighting the versatility of benzodioxolylmethyl groups in constructing bioactive molecules .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Benzamide Ring) Key Functional Groups Biological/Functional Role Reference
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide 4-Cl, 2-NO₂ Nitro, Chlorine Hypothetical enzyme modulation Inference
Alda-1 2,6-Cl₂ Dichloro ALDH2 activation
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 5-Cl, 2-NO₂ (thiazol-linked) Thiazole, Methoxy, Methyl Drug design scaffold
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide 2-Cl (acetamide core) Chloroacetamide Heterocycle synthesis intermediate

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H9ClN2O6S
  • Molecular Weight : 356.73 g/mol

Synthesis typically involves multi-step organic reactions, including nitration and coupling reactions. The introduction of the benzodioxole moiety is crucial for its biological activity and is often achieved through electrophilic aromatic substitution methods.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the nitro group is essential for its antibacterial properties. For instance, derivatives with nitro groups at specific positions have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antitumor Activity

This compound has shown promise in cancer research. It exhibits selective inhibition of Src family kinases (SFKs), which are critical in cancer progression. In vivo studies have demonstrated its ability to inhibit tumor growth significantly in xenograft models, suggesting a potential role as an anticancer therapeutic .

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This activity may be linked to its ability to release nitric oxide (NO) in a controlled manner, contributing to its therapeutic profile in inflammatory diseases .

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group : This group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects.
  • Benzodioxole Moiety : It may enhance lipophilicity and facilitate interactions with cellular membranes and enzymes.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antibacterial activity against S. aureus (MIC 20 μM) and P. aeruginosa (MIC 30 μM).
Showed potent inhibition of c-Src and Abl kinases in cancer models, leading to reduced tumor growth.
Highlighted anti-inflammatory effects through inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-nitrobenzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis involves coupling 4-chloro-2-nitrobenzoyl chloride with 1,3-benzodioxol-5-ylmethylamine under anhydrous conditions. Key steps include:

  • Reagent Handling : Use pyridine as a solvent to neutralize HCl generated during amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol yields >95% purity. Monitor reaction progress via TLC (Rf = 0.4 in 3:7 ethyl acetate/hexane) .
  • Validation : Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) and ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX programs for structure solution (SHELXS) and refinement (SHELXL):

  • Data Collection : Collect intensity data at 100 K using a Bruker D8 Venture diffractometer (Mo Kα radiation).
  • Hydrogen Bonding : Identify classical (N–H···O) and non-classical (C–H···O/F) interactions to stabilize packing .
  • Validation : Check for R-factor convergence (<5%) and validate geometry with ORTEP-3 .

Q. What analytical techniques are critical for characterizing physicochemical properties?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (λmax ~310 nm in DMSO) for nitro group detection; FTIR for amide C=O (1680–1700 cm⁻¹) and NO₂ (1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 363.05 .
  • Thermal Analysis : DSC/TGA to assess decomposition temperature (Td ~220°C) .

Advanced Research Questions

Q. How can researchers investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffer (pH 7.4, 25°C) .
  • Mutagenesis Studies : Introduce mutations (e.g., F585I in mGluR1) to identify critical binding residues, as seen in analogous allosteric modulators .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays (e.g., IC50 in cancer cell lines) with standardized protocols (e.g., MTT assay, 72-hour incubation).
  • Off-Target Screening : Use a kinase profiling panel (e.g., 400+ kinases) to rule out non-specific effects .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., nitazoxanide derivatives) to identify SAR trends .

Q. How can computational modeling predict the compound’s binding mode and optimize derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into target pockets (e.g., PFOR enzyme). Set grid boxes around active sites (20 ų) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
  • QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to prioritize derivatives .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or altering the benzodioxole ring) .
  • Bioactivity Profiling : Test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and compare EC50 values .
  • Crystallographic Overlays : Superimpose X-ray structures of analogs to correlate steric/electronic effects with activity .

Data Contradictions and Validation

  • Synthesis Yield Discrepancies : Variations in purity (e.g., 70% vs. 95%) may arise from inadequate drying of intermediates. Always confirm water content via Karl Fischer titration .
  • Biological Activity Variability : Differences in cell viability assays may stem from cell passage number or serum concentration. Use low-passage cells and consistent media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.